molecular formula C11H16BNO3 B14087944 (2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid

(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B14087944
M. Wt: 221.06 g/mol
InChI Key: RTAYOQOQPDRVJK-UHFFFAOYSA-N
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Description

(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methoxy group and a pyrrolidinyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane derivative.

    Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Boronate esters and boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and receptor modulators. The methoxy and pyrrolidinyl groups further enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both methoxy and pyrrolidinyl groups, which enhance its chemical reactivity and binding specificity. This makes it a versatile reagent in various chemical and biological applications.

Properties

Molecular Formula

C11H16BNO3

Molecular Weight

221.06 g/mol

IUPAC Name

(2-methoxy-4-pyrrolidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C11H16BNO3/c1-16-11-8-9(13-6-2-3-7-13)4-5-10(11)12(14)15/h4-5,8,14-15H,2-3,6-7H2,1H3

InChI Key

RTAYOQOQPDRVJK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCC2)OC)(O)O

Origin of Product

United States

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